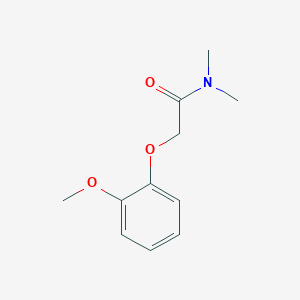![molecular formula C15H16N2O3 B5873540 N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide, also known as DMFH, is a compound that has gained attention in recent years due to its potential in scientific research. DMFH has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide is not yet fully understood. However, it has been suggested that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have various biochemical and physiological effects. In vitro studies have shown that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide in lab experiments is its relatively low cost and easy synthesis method. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have low toxicity in animal studies. However, one limitation of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer activity. Another direction is to explore its potential in combination therapy with other anti-cancer drugs. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide's anti-inflammatory and anti-oxidant effects suggest potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Métodos De Síntesis
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide can be synthesized through a condensation reaction between 2,5-dimethylfuran-3-carboxaldehyde and 3-hydroxybenzohydrazide in the presence of an acid catalyst. The reaction yields N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide as a yellow solid with a melting point of 186-190°C.
Aplicaciones Científicas De Investigación
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have potential in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide has been found to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(11(3)20-9)10(2)16-17-15(19)12-5-4-6-13(18)8-12/h4-8,18H,1-3H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPNUYJMPMONLC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC(=CC=C2)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)


![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)

![N-[2-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)